2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-4-15(17)12-18(23)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,13-14,19H,7-8,10-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFYBFWAHTLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 2-chlorophenyl.
Pyridinyl Group Introduction: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is formed via a cyclization reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Variations and Electronic Effects
a) Pyridine-Containing Analogs
- 2-(3-Chlorophenyl)-N-(4-Methylpyridin-3-yl)Acetamide (5RH2): This analog (PDB: 5RH2) shares the chlorophenyl and pyridyl motifs but lacks the oxan-4-yl group. Computational studies show its pyridine ring interacts with HIS163 in the SARS-CoV-2 main protease via hydrogen bonds, achieving a binding affinity of −22 kcal/mol.
- 2-(3-Cyanophenyl)-N-(Pyridin-3-yl)Acetamide (5RGZ): The cyano group increases electron-withdrawing effects, enhancing binding to ASN142 and GLN189 in viral proteases. However, its logP (predicted ~2.8) is higher than the target compound’s estimated logP (~2.1), suggesting reduced aqueous solubility .
b) Thiazole- and Pyrazole-Containing Analogs
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide :
The thiazole ring replaces pyridine/oxan, enabling N–H⋯N hydrogen bonding (R₂²(8) motif). This stabilizes crystal packing but may reduce bioavailability due to higher melting points (~459–461 K) .2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide :
The pyrazolyl group introduces a planar amide configuration with dihedral angles of 80.7° relative to the dichlorophenyl ring. This steric twist limits enzymatic binding compared to the target compound’s flexible oxan-pyridyl hybrid .
c) Indole- and Thieno-Pyrimidine Derivatives
- (E)-N-(2-Chlorophenyl)-2-(3-(Hydroxyimino)Methyl-1H-Indol-1-yl)Acetamide: The indole-oxime group enhances antioxidant activity via radical scavenging. However, its larger polar surface area (24.4 Ų vs. ~20 Ų for the target compound) may reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 271.75 g/mol
This compound features a chlorophenyl group, an oxan moiety, and a pyridinyl substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
- Antiviral Properties : Some analogues of chlorophenyl derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : In a study investigating the effects of chlorophenyl derivatives on cancer cells, it was found that certain compounds significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased caspase activity and reduced Bcl-2 expression .
- Antiviral Efficacy : Another study focused on the antiviral properties of related compounds against Human Adenovirus (HAdV). Several derivatives exhibited potent inhibitory effects with selectivity indexes greater than 100 compared to standard antiviral agents. The most effective compound showed an IC50 value of 0.27 μM, indicating strong potential for further development .
The biological activity of this compound can be linked to its ability to interact with various molecular targets:
- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, a crucial enzyme in nucleotide synthesis, thereby affecting DNA replication and cell division .
- Kinase Inhibition : The compound may also target specific kinases involved in signaling pathways that regulate cell growth and survival, which is a common mechanism for many antitumor agents .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regioselectivity of the acetamide linkage. Key signals include:
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 403.12) .
How can researchers resolve contradictory biological activity data across different assay platforms?
Advanced Research Focus
Discrepancies may arise from:
- Assay Sensitivity : Fluorescence-based vs. radiometric enzyme inhibition assays (e.g., IC₅₀ variations of ±15%) .
- Solubility Artifacts : Poor aqueous solubility (common for lipophilic acetamides) can skew dose-response curves. Pre-solubilize in DMSO (<0.1% final) .
Mitigation :
What strategies are effective for optimizing reaction selectivity in multi-step syntheses?
Q. Advanced Research Focus
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines, TBDMS for hydroxyls) during coupling steps .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts in reduction steps .
- Kinetic Control : Monitor reaction progress via TLC to halt reactions at intermediate stages (e.g., before over-acylation) .
How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME predict logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics : Simulate binding to target proteins (e.g., kinases) to identify substituents enhancing hydrophobic interactions .
- SAR Analysis : Systematically modify the oxane/pyridine moieties and correlate with in vitro activity (e.g., IC₅₀ vs. substituent bulkiness) .
What are the common pitfalls in interpreting in vitro vs. in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Metabolic Stability : Hepatic microsome assays reveal rapid Phase I oxidation of the oxane ring (t₁/₂ <30 mins in rodents) .
- Protein Binding : High plasma protein binding (>90%) reduces free drug concentration, requiring dose adjustment in PD models .
Recommendations :- Use deuterated analogs to slow metabolism .
- Pair in vivo studies with LC-MS/MS quantification of free drug levels .
How can researchers address low solubility in aqueous buffers for cell-based assays?
Q. Basic Research Focus
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in media .
What mechanistic insights can be gained from enzyme inhibition kinetics?
Q. Advanced Research Focus
- Steady-State Kinetics : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- Preincubation Effects : Time-dependent inhibition suggests covalent modification (e.g., cysteine trapping) .
How does the chlorophenyl moiety influence target selectivity?
Q. Advanced Research Focus
- Electrostatic Effects : The chloro group enhances hydrophobic interactions with kinase hinge regions (e.g., p38 MAPK vs. JNK selectivity) .
- Steric Effects : Ortho-substitution prevents off-target binding to CYP3A4 (docking score ΔG = -9.2 kcal/mol vs. -6.5 for meta-substituted analogs) .
What are the best practices for structure-activity relationship (SAR) studies?
Q. Basic Research Focus
- Analog Design : Prioritize modifications to the pyridine ring (e.g., 3- vs. 4-substitution) and oxane ring size (tetrahydropyran vs. morpholine) .
- Data Normalization : Express activity as % inhibition at fixed concentration (e.g., 10 µM) to compare analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
